molecular formula C60H66ClN9O19 B564300 (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid CAS No. 111073-22-4

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

Cat. No.: B564300
CAS No.: 111073-22-4
M. Wt: 1252.682
InChI Key: ZCEYMCQPQYXGAV-UMAVYUFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid is a derivative of the glycopeptide antibiotic orienticin. Glycopeptide antibiotics are known for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. This compound is derived from the fermentation broth of Amycolatopsis orientalis and has shown promising antibacterial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid can be synthesized through the catalytic hydrogenation of unsaturated pseudoaglycone I. This process involves the use of 5% palladium on carbon (Pd/C) as a catalyst under atmospheric pressure at room temperature . The reaction conditions are mild, ensuring the preservation of the compound’s structural integrity.

Industrial Production Methods

Industrial production of orienticin pseudoaglycone II involves the fermentation of Amycolatopsis orientalis. The fermentation broth is subjected to chromatographic techniques, such as MCI gel CHP20P and Packed column RQ-2 chromatography, to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid has a wide range of scientific research applications, including:

Properties

CAS No.

111073-22-4

Molecular Formula

C60H66ClN9O19

Molecular Weight

1252.682

InChI

InChI=1S/C60H66ClN9O19/c1-23(2)14-34(64-5)53(78)69-47-49(75)25-6-10-30(11-7-25)87-39-17-28-18-40(50(39)76)88-38-13-9-27(16-33(38)61)51(89-42-22-60(4,63)52(77)24(3)86-42)48-58(83)68-46(59(84)85)32-19-29(71)20-37(73)43(32)31-15-26(8-12-36(31)72)44(55(80)70-48)67-56(81)45(28)66-54(79)35(21-41(62)74)65-57(47)82/h6-13,15-20,23-24,34-35,42,44-49,51-52,64,71-73,75-77H,14,21-22,63H2,1-5H3,(H2,62,74)(H,65,82)(H,66,79)(H,67,81)(H,68,83)(H,69,78)(H,70,80)(H,84,85)/t24-,34+,35-,42-,44+,45+,46-,47+,48-,49+,51+,52-,60-/m0/s1

InChI Key

ZCEYMCQPQYXGAV-UMAVYUFRSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=CC(=CC(=C4C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=CC=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)O)O)O)C(=O)O)(C)N)O

Origin of Product

United States

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